5-溴-2,4-二羟基苯甲酸甲酯

描述

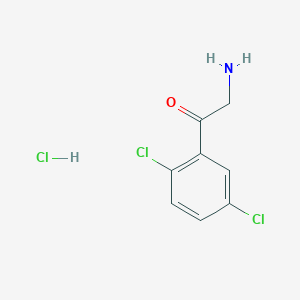

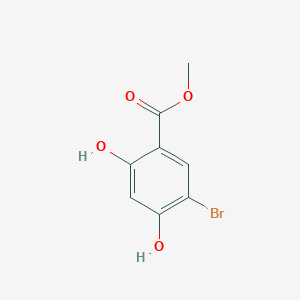

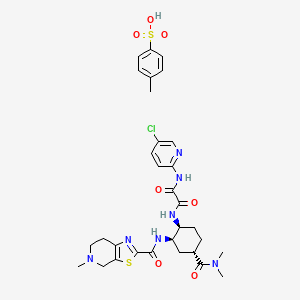

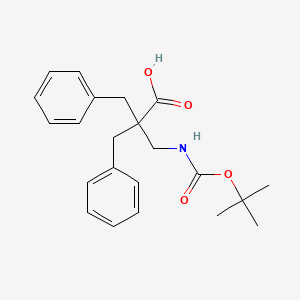

“Methyl 5-bromo-2,4-dihydroxybenzoate” is a chemical compound with the molecular formula C8H7BrO4 . It has an average mass of 247.043 Da and a monoisotopic mass of 245.952759 Da . It is also known by other names such as “5-Bromo-2,4-dihydroxybenzoic acid methyl ester” and "Benzoic acid, 5-bromo-2,4-dihydroxy-, methyl ester" .

Molecular Structure Analysis

The molecular structure of “Methyl 5-bromo-2,4-dihydroxybenzoate” consists of a benzene ring substituted with bromine, two hydroxyl groups, and a methyl ester group . The exact positions of these substituents on the benzene ring can be inferred from the name of the compound.Physical And Chemical Properties Analysis

“Methyl 5-bromo-2,4-dihydroxybenzoate” has a density of 1.8±0.1 g/cm3, a boiling point of 384.1±22.0 °C at 760 mmHg, and a flash point of 186.1±22.3 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds . Its polar surface area is 67 Å2 .科学研究应用

合成和化学表征

5-溴-2,4-二羟基苯甲酸甲酯已用于合成各种化合物,展示了其在化学研究中的重要性。例如,它是合成卡利奇霉素抗生素的芳香成分的前体,其中其衍生物从易于获得的化合物中通过一系列步骤合成,而无需色谱分离 (Laak 和 Scharf,1989 年)。此外,它是合成抑制胸苷酸合酶的抗癌药物的关键中间体,展示了其在药物开发中的潜力 (Sheng-li,2004 年)。

天然产物分离和生物活性

该化合物在天然产物的分离及其生物活性的研究中也具有重要意义。例如,从红藻 Rhodomela confervoides 中分离的溴酚衍生物已被研究其在各种应用中的潜力。这些衍生物,包括一些与 5-溴-2,4-二羟基苯甲酸甲酯相关的衍生物,表现出有趣的特性,尽管发现它们对人类癌细胞系和微生物没有活性,但突出了天然产物研究在发现新的生物活性化合物中的重要性 (Zhao 等人,2004 年)。

光动力疗法

在医学研究领域,5-溴-2,4-二羟基苯甲酸甲酯的衍生物已被探索用于光动力疗法 (PDT)。例如,已经合成和表征了具有高单线态氧量子产率的新型锌酞菁化合物,用含有 5-溴-2,4-二羟基苯甲酸甲酯的衍生物取代。这些化合物表现出对 PDT 有用的性质,例如良好的荧光性质和高单线态氧量子产率,表明它们作为癌症治疗的 II 型光敏剂的潜力 (Pişkin、Canpolat 和 Öztürk,2020 年)。

抗氧化活性

对源自海洋红藻 Rhodomela confervoides 的溴酚衍生物(与 5-溴-2,4-二羟基苯甲酸甲酯相关)的进一步研究揭示了显着的抗氧化活性。已证明这些化合物对 DPPH 和 ABTS 自由基具有有效的清除活性,表明它们在食品和制药行业中作为天然抗氧化剂的潜在应用 (Li、Li、Gloer 和 Wang,2012 年)。

安全和危害

“Methyl 5-bromo-2,4-dihydroxybenzoate” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water .

作用机制

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body, influencing biochemical pathways .

Mode of Action

Methyl 5-bromo-2,4-dihydroxybenzoate, like other benzoic acid derivatives, may undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.

Biochemical Pathways

It’s worth noting that benzoic acid derivatives can influence a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

It is known that the compound has high gi absorption and is bbb permeant . Its lipophilicity, as indicated by its Log Po/w (iLOGP) value of 2.24 , suggests that it may readily cross cell membranes, potentially affecting its bioavailability.

Result of Action

Similar compounds have been known to exert various biological effects, such as inhibiting melanogenesis .

属性

IUPAC Name |

methyl 5-bromo-2,4-dihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO4/c1-13-8(12)4-2-5(9)7(11)3-6(4)10/h2-3,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZVFWDFRPKIOEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10661005 | |

| Record name | Methyl 5-bromo-2,4-dihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

98437-43-5 | |

| Record name | Methyl 5-bromo-2,4-dihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(1,1,2,2,2-Pentafluoroethyl)-5-phenylpyrazol-1-yl]ethanone](/img/no-structure.png)

![Ethyl 6-[4-(Diphenylamino)phenyl]coumarin-3-carboxylate](/img/structure/B1437216.png)

![(NZ)-N-[(4aS,6S,8aS)-6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene]hydroxylamine](/img/structure/B1437217.png)